molecular formula C16H17FN2O3S B2592087 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine CAS No. 1956655-40-5

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine

Cat. No.: B2592087
CAS No.: 1956655-40-5
M. Wt: 336.38
InChI Key: OPQLIGRVGLPZFJ-UHFFFAOYSA-N
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Description

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine is a complex organic compound that features a pyridine ring linked to a pyrrolidine ring via an ether bond. The compound also contains a sulfonyl group attached to a fluorinated methylphenyl ring. This unique structure imparts specific chemical and biological properties, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and aldehydes or ketones.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using sulfonyl chlorides in the presence of a base.

    Fluorination: The fluorinated methylphenyl ring is prepared using fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Ether Bond Formation: The final step involves the formation of the ether bond between the pyrrolidine and pyridine rings, typically through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the pyridine and pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Comparison with Similar Compounds

Similar Compounds

    4-((1-(Phenylsulfonyl)pyrrolidin-3-yl)oxy)pyridine: Lacks the fluorine and methyl groups, which may affect its biological activity and chemical properties.

    4-((1-((4-Chloro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine: Contains a chlorine atom instead of fluorine, which can influence its reactivity and interactions with molecular targets.

Uniqueness

The presence of the fluorinated methylphenyl ring in 4-((1-((4-Fluoro-2-methylphenyl)sulfonyl)pyrrolidin-3-yl)oxy)pyridine imparts unique properties, such as increased lipophilicity and enhanced binding affinity for certain biological targets. This makes it a valuable compound for research in drug discovery and development.

Properties

IUPAC Name

4-[1-(4-fluoro-2-methylphenyl)sulfonylpyrrolidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S/c1-12-10-13(17)2-3-16(12)23(20,21)19-9-6-15(11-19)22-14-4-7-18-8-5-14/h2-5,7-8,10,15H,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPQLIGRVGLPZFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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